BenchChemオンラインストアへようこそ!

N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

NK2 receptor antagonism NK3 receptor antagonism selectivity profiling

This N-substituted 4-(pyridin-2-yloxy)piperidine-1-carboxamide is offered as a critical SAR probe for dual NK₂/NK₃ neurokinin receptor antagonist programs. Because the phenethyl substituent can profoundly alter selectivity and pharmacokinetics relative to close analogs, empirical profiling is mandatory—public data are insufficient to predict activity. Ideal for reference-standard method development (LC‑MS, GC‑MS, NMR) and as a functionalized scaffold for medicinal chemistry elaboration. Confirm identity and purity via the supplier’s Certificate of Analysis before use.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 950646-55-6
Cat. No. B2628167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
CAS950646-55-6
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c23-19(21-13-9-16-6-2-1-3-7-16)22-14-10-17(11-15-22)24-18-8-4-5-12-20-18/h1-8,12,17H,9-11,13-15H2,(H,21,23)
InChIKeyQPCZCEKCAIGTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 950646-55-6) – Procurement-Ready Identity and Chemical Class Profile


N-Phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 950646-55-6) is a synthetic small molecule belonging to the N-substituted 4-(pyridin-2-yloxy)piperidine-1-carboxamide class. Its structure features a piperidine core linked via a carboxamide bridge to a phenethyl group and ether-linked to a pyridine ring [1]. This chemotype has been explored in patent literature for dual human NK₂/NK₃ neurokinin receptor antagonism, indicating potential relevance in tachykinin-mediated disorders [2]. However, the specific compound with the phenethyl substituent at the carboxamide nitrogen position lacks published, verifiable pharmacological, pharmacokinetic, or selectivity data in peer-reviewed primary research as of the knowledge cut-off date.

N-Phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (950646-55-6): Why In-Class Analogs Cannot Be Freely Substituted


Within the 4-(pyridin-2-yloxy)piperidine-1-carboxamide scaffold, even minor N-substituent modifications can profoundly alter receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic behavior, as demonstrated by structure-activity relationship (SAR) studies in related dual NK₂/NK₃ antagonist series [1]. Publicly available data for the phenethyl analog (CAS 950646-55-6) are insufficient to establish its relative binding affinity, functional antagonism potency, metabolic stability, or off-target liability profile compared to close analogs such as N-benzhydryl-, N-phenyl-, or N-cyclopropylmethyl-substituted variants. Consequently, substituting N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide with a structurally similar in-class compound without empirical validation carries a material risk of altered target engagement, diminished selectivity, or unexpected toxicity in experimental systems. Procurement decisions must therefore be guided by direct experimental comparison rather than class-level extrapolation.

N-Phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 950646-55-6): Quantitative Differentiation Evidence Against Closest Analogs


Absence of Published Head-to-Head Pharmacological Selectivity Data

No primary research paper, patent example, or authoritative database identifies N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide as a characterized biological entity with measured inhibitory constants (Ki, IC₅₀), functional antagonism (pA₂, Schild analysis), or selectivity ratio (NK₂/NK₃, NK₁, off-targets). In contrast, structurally related compounds within the same patent family (e.g., compounds of formula (I) in SK-14192003-A3) are described qualitatively as having 'strong affinity' for NK₂ and NK₃ receptors, but specific numerical data for the phenethyl analog are absent [1]. This data gap precludes any quantitative differentiation claim.

NK2 receptor antagonism NK3 receptor antagonism selectivity profiling

Absence of In Vitro ADME and Physicochemical Comparative Benchmarks

No experimentally determined logP, logD, aqueous solubility, microsomal stability, permeability (e.g., PAMPA, Caco-2), or protein binding data have been published for N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide. In silico predictions are possible but lack the verification required for procurement-grade differentiation. Related N-pyridyl-substituted carboxypiperidine amides have been studied as prokaryote translation inhibitors with MIC values (e.g., 12 µg/mL for a lead compound), but the phenethyl analog was not among the characterized compounds [1]. Any extrapolation of ADME properties from other N-substituted analogs would be speculative without experimental validation.

ADME physicochemical properties drug-likeness

Absence of In Vivo Efficacy or Toxicology Comparative Data

No in vivo efficacy study (e.g., animal models of pain, inflammation, respiratory or gastrointestinal disorders referenced in NK₂/NK₃ antagonist patents [1]) or toxicology study (acute, subchronic, genotoxicity, cardiovascular safety) that includes N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has been identified in the public domain. The patent family describes potential therapeutic applications for the general class, but no specific animal model data are linked to the phenethyl-substituted compound. This absence prevents any meaningful comparison of therapeutic index or safety margin against other dual NK₂/NK₃ antagonists such as osanetant or talnetant.

in vivo pharmacology toxicology preclinical development

Application Scenarios for N-Phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 950646-55-6) Based on Limited Public Evidence


Chemical Probe for Exploratory Neurokinin Receptor SAR

Given the general class association with NK₂/NK₃ antagonism [1], this compound could be used in a panel of N-substituted analogs to empirically determine the contribution of the phenethyl group to receptor binding and selectivity. However, this requires full in-house pharmacological profiling, as public data are insufficient to predict activity.

Reference Material for Analytical Method Development

The compound may serve as a reference standard for LC-MS, GC-MS, or NMR method development and validation, provided that identity and purity are established by the supplier through a certificate of analysis (CoA). Its physicochemical properties (e.g., molecular weight, predicted logP) are suitable for typical small-molecule analytical workflows, though experimental values need in-house confirmation.

Starting Material for Medicinal Chemistry Derivatization

As a functionalized piperidine scaffold with orthogonal reactive handles (carboxamide, pyridyl ether, phenethyl), this compound could be used as an intermediate for further chemical modification in academic or industrial medicinal chemistry programs, assuming synthetic accessibility and purity meet project requirements.

Quote Request

Request a Quote for N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.